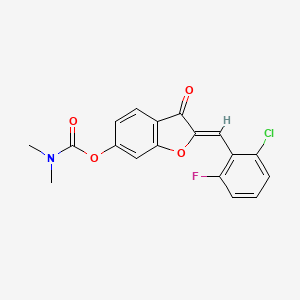

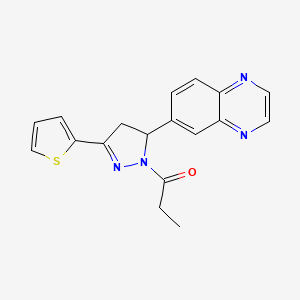

![molecular formula C8H12O2 B2706773 (1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one CAS No. 1932054-28-8](/img/structure/B2706773.png)

(1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one, also known as menthone, is a cyclic monoterpene ketone that is widely used in various industries such as perfumery, flavoring, and pharmaceuticals. The unique structure of menthone makes it an important intermediate for the synthesis of other compounds.

科学的研究の応用

Norcantharidin (NCTD), related to (1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one, showcases potential as an anticancer agent. Its derivatives, through structural modification, exhibit promising anticancer activities by inhibiting protein phosphatases 1, 2A, 2B, and 5. This leads to reduced side effects like myelosuppression, indicating NCTD as a significant lead compound for cancer therapy development (Deng & Tang, 2011).

Selective Catalytic Oxidation of Cyclohexene

The chemical industry benefits from the oxidation products of cyclohexene, such as 7-oxabicyclo[4.1.0]heptane, which are key intermediates in various applications. Controlled and selective catalytic oxidation processes that yield these products are of significant value, highlighting the importance of research for efficient synthesis methods in both academic and industrial settings (Cao et al., 2018).

Psychedelics and Anti-inflammatory Properties

Emerging research suggests a role for serotonin 5-HT2A receptor agonists, including compounds structurally related to (1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one, in treating inflammatory disorders. Activation of the 5-HT2A receptor has shown potent anti-inflammatory effects in animal models, indicating a novel therapeutic approach for inflammation-related conditions (Flanagan & Nichols, 2018).

Aromatization in Chemical Synthesis

The aromatization of cycloheptane and similar compounds over platinum-alumina catalysts demonstrates the importance of these reactions in producing aromatic hydrocarbons. This process, differing from that over chromia-alumina catalysts, provides insights into the mechanism of hydrocarbon transformation, crucial for chemical synthesis and industrial applications (Pines & Nogueira, 1981).

Norbornane Compounds in Drug Research

Norbornane compounds, structurally related to (1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one, have gained interest in pharmaceutical research due to their unique molecular shape and fixed position of substituents. These compounds are studied for their potential medicinal uses and serve as models for understanding structure-activity relationships (Buchbauer & Pauzenberger, 1991).

特性

IUPAC Name |

(1R,5S)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-8(2)6(9)5-3-4-10-7(5)8/h5,7H,3-4H2,1-2H3/t5-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUYIUUEKIEMMA-IYSWYEEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(C1=O)CCO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2[C@@H](C1=O)CCO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-phenyl-N-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]ethenesulfonamide](/img/structure/B2706693.png)

![(4-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2706694.png)

![N-[bis(methylsulfanyl)methylidene]benzenesulfonamide](/img/structure/B2706696.png)

![3-(2-Thienyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione](/img/structure/B2706698.png)

![5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2706703.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2706705.png)

![N-(6-ethyl-3-propionyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2706706.png)